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molecular formula C9H7NO4 B149771 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid CAS No. 134997-87-8

3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid

Cat. No. B149771
M. Wt: 193.16 g/mol
InChI Key: CIYUDMUBYRVMLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07432258B2

Procedure details

3-amino-4-hydroxybenzoic acid (4.0 g, 26.0 mmol) was dissolved in 168 mL of chloroform. 92 mL of saturated sodium bicarbonate solution was added and the new bi-phase mixture was stirred vigorously and cooled to 0° C. using an ice bath. Bromoacetylbromide (3.42 mL, 39 mmol) was added drop-wise. Fifteen minutes later the solution was removed from the ice bath and maintained at room temperature for 48 hours. HPLC (Eclipse XDB-C18, 4.6×250 mm, 5 micron, 1-99% CH3CN/H2O with 0.1% trifluoroacetic acid) chromatogram indicated that all of the starting material was gone and a new peak (Rt=3.7 min) had formed. The reaction mixture was quenched using concentrated hydrochloric acid until the solution reached a pH of 2. The organic layer was separated and the aqueous phase was extracted with 100 mL of chloroform. The combined organic layers were treated with 75 mL of 10% hydrochloric acid solution and separated once again. The organic phase was dried over Na2SO4, filtered and concentrated to give 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid (4.8 g, 24.7 mmol, 95%) as an off-white amorphous solid. MS (ES) m/e 194 [M+H]+.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
168 mL
Type
solvent
Reaction Step One
Quantity
92 mL
Type
reactant
Reaction Step Two
Quantity
3.42 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][C:10]=1[OH:11])[C:5]([OH:7])=[O:6].C(=O)(O)[O-].[Na+].Br[CH2:18][C:19](Br)=[O:20]>C(Cl)(Cl)Cl>[O:20]=[C:19]1[NH:1][C:2]2[CH:3]=[C:4]([C:5]([OH:7])=[O:6])[CH:8]=[CH:9][C:10]=2[O:11][CH2:18]1 |f:1.2|

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
NC=1C=C(C(=O)O)C=CC1O
Name
Quantity
168 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
92 mL
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Three
Name
Quantity
3.42 mL
Type
reactant
Smiles
BrCC(=O)Br

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the new bi-phase mixture was stirred vigorously
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Fifteen minutes later the solution was removed from the ice bath
TEMPERATURE
Type
TEMPERATURE
Details
maintained at room temperature for 48 hours
Duration
48 h
CUSTOM
Type
CUSTOM
Details
a new peak (Rt=3.7 min) had formed
CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted with 100 mL of chloroform
ADDITION
Type
ADDITION
Details
The combined organic layers were treated with 75 mL of 10% hydrochloric acid solution
CUSTOM
Type
CUSTOM
Details
separated once again
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
O=C1COC2=C(N1)C=C(C=C2)C(=O)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 24.7 mmol
AMOUNT: MASS 4.8 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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